
Cobalt--molybdenum (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–molybdenum (1/4) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/4) can be synthesized through various methods. One common approach involves the use of cobalt and molybdenum salts in a hydrothermal reaction. For example, cobalt nitrate and ammonium molybdate can be mixed in a specific ratio and subjected to hydrothermal conditions to form the desired compound . Another method involves the use of a solid-state reaction, where cobalt oxide and molybdenum oxide are mixed and heated at high temperatures to form the compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/4) is often produced using large-scale hydrothermal or solid-state reactions. These methods are optimized for high yield and purity. The hydrothermal method involves the use of autoclaves to maintain high pressure and temperature, while the solid-state method requires precise control of temperature and reaction time to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt–molybdenum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt and molybdenum, which can act as catalysts or reactants in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/4) include hydrogen, oxygen, and various organic compounds. For example, in oxidation reactions, oxygen or air can be used as the oxidizing agent, while in reduction reactions, hydrogen or other reducing agents are employed .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/4) depend on the specific reaction conditions and reagents used. For instance, in oxidation reactions, the compound can form oxides of cobalt and molybdenum, while in reduction reactions, it can produce metallic cobalt and molybdenum .
Wissenschaftliche Forschungsanwendungen
Cobalt–molybdenum (1/4) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In medicine, cobalt–molybdenum (1/4) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
Wirkmechanismus
The mechanism of action of cobalt–molybdenum (1/4) involves its ability to facilitate electron transfer and catalyze chemical reactions. The compound’s catalytic activity is attributed to the presence of both cobalt and molybdenum, which can interact with reactants and lower the activation energy of various chemical processes . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cobalt–molybdenum (1/4) can be compared with other similar compounds, such as cobalt–molybdenum (1/2) and cobalt–molybdenum (1/3). These compounds share similar properties but differ in their cobalt-to-molybdenum ratios, which can affect their catalytic activity and stability . For example, cobalt–molybdenum (1/2) may exhibit higher catalytic activity in certain reactions due to the higher cobalt content, while cobalt–molybdenum (1/3) may offer better stability under specific conditions .
Eigenschaften
CAS-Nummer |
922735-42-0 |
|---|---|
Molekularformel |
CoMo4 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.4Mo |
InChI-Schlüssel |
PLWXAPPDZMKLJS-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Mo].[Mo].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
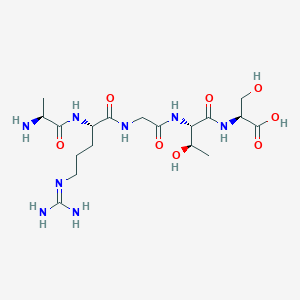

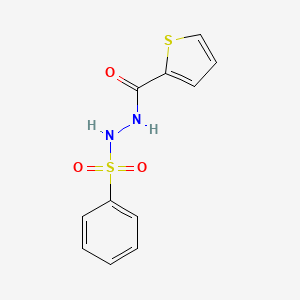

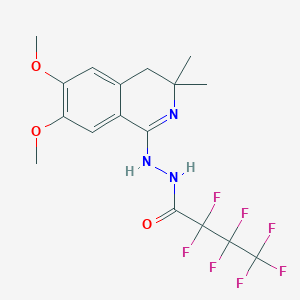
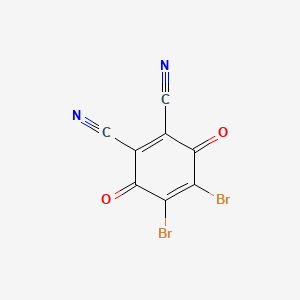
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
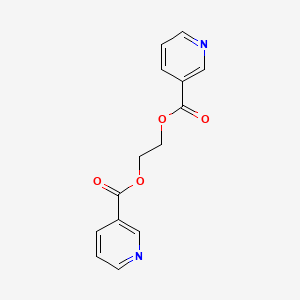
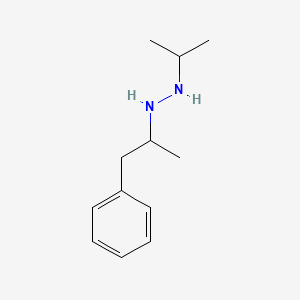
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)

